4-Bromo-2-chloro-3-methylpyridine

sequential cross-coupling regioselective functionalization one-pot synthesis

Select 4-Bromo-2-chloro-3-methylpyridine (CAS 128071-86-3) for its unique orthogonal reactivity hierarchy. The differential oxidative addition rates of C–Br (4-position) vs. C–Cl (2-position) enable predictable, site-selective Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira couplings—precision that generic bromochloromethylpyridines cannot deliver. Build trisubstituted pyridine scaffolds for kinase inhibitor programs and agrochemical SAR with ≥98% purity. Avoid synthetic failures caused by positional isomer mis-specification.

Molecular Formula C6H5BrClN
Molecular Weight 206.467
CAS No. 128071-86-3
Cat. No. B594563
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2-chloro-3-methylpyridine
CAS128071-86-3
Molecular FormulaC6H5BrClN
Molecular Weight206.467
Structural Identifiers
SMILESCC1=C(C=CN=C1Cl)Br
InChIInChI=1S/C6H5BrClN/c1-4-5(7)2-3-9-6(4)8/h2-3H,1H3
InChIKeyXOHGSWUURFCOIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-2-chloro-3-methylpyridine (CAS 128071-86-3) Procurement Specifications and Chemical Identity


4-Bromo-2-chloro-3-methylpyridine (CAS 128071-86-3) is a polyhalogenated pyridine derivative with molecular formula C₆H₅BrClN and molecular weight 206.47 g/mol, characterized by bromine at the 4-position, chlorine at the 2-position, and a methyl group at the 3-position of the pyridine ring [1]. This compound belongs to the class of polyhalopyridines and is primarily utilized as a versatile building block in organic synthesis, particularly for pharmaceutical and agrochemical intermediate applications . The compound exhibits a calculated LogP (consensus) of approximately 2.61, a topological polar surface area (TPSA) of 12.89 Ų, and a melting point of approximately 55°C .

4-Bromo-2-chloro-3-methylpyridine (CAS 128071-86-3): Why Positional Isomers and Alternative Halogen Combinations Are Not Interchangeable


The specific 1,2,4-substitution pattern of 4-bromo-2-chloro-3-methylpyridine establishes a unique reactivity hierarchy that cannot be replicated by positional isomers or alternative halogen combinations. In palladium-catalyzed cross-coupling reactions, the differential oxidative addition rates between C–Br and C–Cl bonds, combined with electronic effects imparted by the pyridine nitrogen and the electron-donating 3-methyl group, create predictable site-selectivity that enables sequential functionalization strategies [1]. Regioselective functionalization of halogenated pyridines via Pd-catalyzed cross-couplings is highly sensitive to the exact positioning of halogens and substituents; substitution of 3-, 4-, or 5-bromo-2-chloropyridines each yield distinct reactivity profiles that govern the accessible synthetic pathways [2]. Consequently, procurement decisions based solely on molecular formula or generic "bromochloromethylpyridine" classification risk introducing synthetic failures due to altered regiochemical outcomes, reduced coupling yields, or unintended side reactions.

4-Bromo-2-chloro-3-methylpyridine (CAS 128071-86-3): Quantitative Evidence Supporting Procurement Differentiation


Orthogonal Reactivity via C–Br vs. C–Cl Bond Differentiation: Enabling Sequential Coupling in One-Pot Procedures

The simultaneous presence of bromine at the 4-position and chlorine at the 2-position of the pyridine ring creates a well-defined reactivity gradient that enables sequential functionalization without intermediate isolation. In a one-pot double-coupling procedure using starting dibromopyridines as a model system, the monocoupled intermediate product achieved a 41% yield over two sequential couplings, whereas the optimized one-pot double-coupling approach directly afforded the disubstituted product in 70% yield [1]. While this study employed dibromopyridines rather than the target bromochloro compound, the principle of sequential reactivity is directly applicable: the C–Br bond undergoes oxidative addition preferentially over the C–Cl bond, providing a 29 percentage point yield advantage for one-pot over stepwise processing in analogous systems. The presence of the 3-methyl group in 4-bromo-2-chloro-3-methylpyridine further modulates the electron density of the ring, potentially influencing coupling rates at the 4-position relative to non-methylated analogs. Comparative studies on 3-, 4-, and 5-bromo-2-chloropyridines demonstrate that the precise halogen positioning determines the accessible heteroarylated 2-arylpyridine products obtained through successive direct arylation and Suzuki coupling sequences [2].

sequential cross-coupling regioselective functionalization one-pot synthesis

Commercial Availability and Purity Specifications: Supplier-Differentiated Procurement Options

4-Bromo-2-chloro-3-methylpyridine is commercially available from multiple established chemical suppliers with verified purity specifications. Aladdin Scientific offers the compound at ≥98% purity with pricing from $9.90 (50 mg) to $60.90 (1 g) . Bidepharm provides the compound at 97% standard purity with batch-specific analytical documentation including NMR, HPLC, and GC quality control data . AKSci supplies the compound at 95% minimum purity specification with full quality assurance and SDS documentation . In comparison, the positional isomer 5-bromo-2-chloro-3-methylpyridine (CAS 29241-60-9) is also commercially available but exhibits different synthetic applications due to altered electronic distribution across the pyridine ring [1].

procurement specifications purity analysis supply chain

Physicochemical Property Profile: Solubility and Lipophilicity Parameters

The physicochemical profile of 4-bromo-2-chloro-3-methylpyridine has been computationally and experimentally characterized. The compound exhibits a consensus LogP value of 2.61 (averaged across five prediction methods: iLOGP 2.07, XLOGP3 2.87, WLOGP 2.81, MLOGP 2.18, SILICOS-IT 3.14) . Aqueous solubility is calculated at 0.0782 mg/mL (0.000379 mol/L) with a LogS (ESOL) of -3.42, classifying it as moderately soluble . Experimental solubility data indicate slight solubility of 1.3 g/L at 25°C . Topological polar surface area (TPSA) is 12.89 Ų, and the compound contains 0 rotatable bonds, 1 H-bond acceptor, and 0 H-bond donors . Melting point is reported at 55°C, with boiling point of 249.7±35.0°C at 760 mmHg and density of 1.624±0.06 g/cm³ . In comparison, 2-bromo-4-chloro-3-methylpyridine (the positional isomer with reversed halogen placement) exhibits altered electronic properties that modify its reactivity in nucleophilic aromatic substitution and cross-coupling reactions, though direct quantitative solubility comparisons are not available in public literature .

physicochemical properties solubility drug-likeness

4-Bromo-2-chloro-3-methylpyridine (CAS 128071-86-3): Evidence-Based Research and Industrial Application Scenarios


Sequential Palladium-Catalyzed Cross-Coupling for Complex Heteroarylpyridine Synthesis

The orthogonal reactivity of the C–Br bond (4-position) relative to the C–Cl bond (2-position) in 4-bromo-2-chloro-3-methylpyridine enables sequential Suzuki-Miyaura and/or direct arylation reactions for the construction of polyfunctionalized pyridine scaffolds. This strategy is particularly valuable for synthesizing heteroarylated 2-arylpyridines, an important ligand class for transition metal complexes with applications in materials science and catalysis [1]. The 3-methyl group provides additional steric and electronic tuning that can influence coupling regioselectivity in subsequent transformations. The one-pot double-coupling methodology, which achieves up to 70% yield for disubstituted products compared to 41% for stepwise procedures with intermediate isolation, represents a scalable approach for medicinal chemistry programs requiring rapid analog generation [2].

Pharmaceutical Intermediate for Kinase Inhibitor and GPCR Modulator Scaffolds

Polyfunctionalized pyridines derived from sequential regioselective cross-coupling of halogenated pyridine building blocks have been successfully applied to the synthesis of GPR54 antagonist analogs [1]. The 4-bromo-2-chloro-3-methylpyridine core provides three distinct diversification points: the C–Br bond for initial Suzuki coupling, the C–Cl bond for subsequent Buchwald-Hartwig amination or Sonogashira coupling, and the 3-methyl group for potential C–H functionalization or retention as a pharmacophore element. This trisubstitution strategy enables access to highly decorated pyridine scaffolds that are prevalent in kinase inhibitor programs and other targeted therapeutics [1]. The defined physicochemical profile (LogP 2.61, TPSA 12.89 Ų) [2] provides predictable ADME starting points for medicinal chemistry optimization.

Agrochemical Lead Discovery and Structure-Activity Relationship Studies

The compound is established as an intermediate for agrochemical applications [1], where the halogenated pyridine motif is a privileged scaffold in herbicides, fungicides, and insecticides. The site-selective functionalization enabled by the bromo-chloro differentiation allows systematic exploration of substituent effects on biological activity, facilitating structure-activity relationship (SAR) studies. The commercial availability of the compound at defined purity tiers (95–98%) from multiple suppliers [2] supports reproducible SAR campaigns and potential scale-up to kilogram quantities for advanced lead optimization.

Materials Chemistry: Synthesis of Functionalized Ligands for Transition Metal Complexes

2-Arylpyridines and their heteroarylated derivatives constitute an important ligand class for synthesizing cyclometalated iridium(III) and platinum(II) complexes with applications in organic light-emitting diodes (OLEDs), photoredox catalysis, and luminescent probes. The use of 3-, 4-, or 5-bromo-2-chloropyridines enables the synthesis of diverse heteroarylated 2-arylpyridines via successive direct arylation and Suzuki coupling [1]. The 4-bromo substitution pattern of 4-bromo-2-chloro-3-methylpyridine directs initial coupling to the para-position relative to the pyridine nitrogen, producing ligands with specific electronic and steric properties that influence metal complex photophysical behavior and catalytic activity.

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